![molecular formula C14H15ClN4O2S B6572094 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide CAS No. 923139-56-4](/img/structure/B6572094.png)
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with various functional groups including a carbamoyl group attached to a 3-chlorophenyl group, an amino group, and an ethylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the general knowledge of organic chemistry. It contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The thiazole ring is substituted at the 2-position with a carbamoyl group that is further substituted with a 3-chlorophenyl group. At the 4-position of the thiazole ring, there is a substitution with an ethylacetamide group .
科学的研究の応用
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide has been studied for its potential applications in drug discovery and development. It has been found to inhibit the enzyme DHODH, which is involved in the de novo synthesis of pyrimidines. Inhibition of DHODH by this compound has been found to induce cell death in a variety of cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. In addition, this compound has been shown to have anti-inflammatory and anti-microbial properties.
作用機序
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with multiple receptors .
Mode of Action
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects .
実験室実験の利点と制限
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. In addition, this compound is stable and can be stored for long periods of time without degradation. Furthermore, it is relatively inexpensive to produce. However, this compound has some limitations for use in laboratory experiments. It has a relatively low solubility in water, which can make it difficult to work with. In addition, this compound has been found to be toxic at high concentrations, which can limit its use in laboratory experiments.
将来の方向性
There are several potential future directions for 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide. One possibility is to further explore its potential as an anti-cancer agent. Studies could be conducted to determine the efficacy of this compound in combination with other drugs for the treatment of cancer. In addition, further studies could be conducted to explore the potential of this compound as an anti-inflammatory and anti-microbial agent. Finally, research could be conducted to explore the potential of this compound as a drug delivery system.
合成法
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide can be synthesized using a three-step method. The first step involves the reaction of 3-chlorobenzoyl chloride with N-ethylacetamide in the presence of a base, such as sodium hydroxide, to obtain the corresponding amide. The second step involves the reaction of the amide with thiourea to form the thiazole ring. The final step involves the reaction of the thiazole ring with 3-chlorobenzoyl chloride to obtain the final product, this compound.
生化学分析
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c1-2-16-12(20)7-11-8-22-14(18-11)19-13(21)17-10-5-3-4-9(15)6-10/h3-6,8H,2,7H2,1H3,(H,16,20)(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONQAMYNBONXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

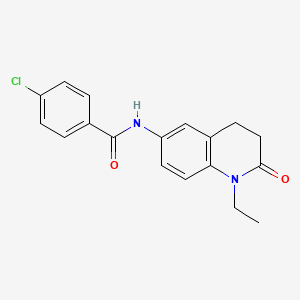
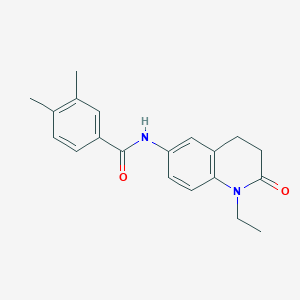
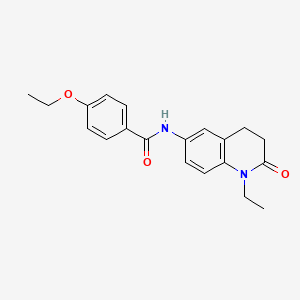



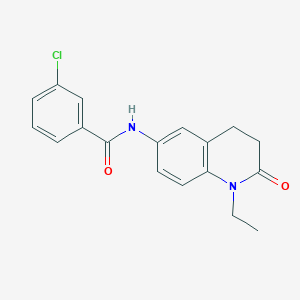


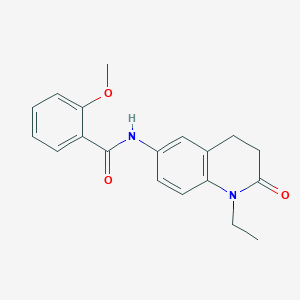
![2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B6572101.png)
![ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate](/img/structure/B6572103.png)

![ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate](/img/structure/B6572115.png)